molecular formula C11H18N4 B1488570 1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane CAS No. 1706579-99-8

1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane

Cat. No. B1488570
CAS RN: 1706579-99-8
M. Wt: 206.29 g/mol
InChI Key: JDKDSAJSAACZBP-UHFFFAOYSA-N
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Description

The compound “N-(5-Cyclopropyl-1h-Pyrazol-3-Yl)Benzamide” is a small molecule that belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of “N-(5-Cyclopropyl-1h-Pyrazol-3-Yl)Benzamide” is provided in the DrugBank database . The molecular formula is C13H13N3O, and the average molecular weight is 227.2618 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-cyclopropyl-1H-pyrazol-3-yl)methanol” are as follows: it has a molecular weight of 138.17, it’s a powder, and it should be stored at 4°C .

Scientific Research Applications

Cyclin-Dependent Kinase 2 Inhibition

This compound has been identified as a potential inhibitor of Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein involved in the regulation of the cell cycle. By inhibiting CDK2, this compound could be used to halt the proliferation of cancer cells, making it a promising candidate for anti-cancer therapies.

Antiproliferative Activity

Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against certain cancer cell lines . This suggests that it could be used in the development of new chemotherapeutic agents that target rapidly dividing cells.

Cell Migration and Invasion Inhibition

Some derivatives of “1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane” have been found to inhibit cell migration and invasion . This is particularly important in the context of cancer metastasis, where inhibiting the spread of cancer cells can be as crucial as reducing their numbers.

PAK4 Inhibition

The compound has been explored as an inhibitor of p21-activated kinase 4 (PAK4) . PAK4 plays a role in various cellular processes, including cell morphology, motility, and survival. Inhibiting PAK4 can disrupt these processes in cancer cells, providing another angle for therapeutic intervention.

Chemical Taxonomy and Structure-Activity Relationship (SAR)

As a member of the benzamides class, this compound’s chemical taxonomy provides insights into its structure-activity relationship (SAR) . Understanding the relationship between the compound’s structure and its biological activity is essential for the rational design of more potent and selective drug candidates.

Mechanism of Action

Target of Action

Similar compounds such as n-(5-cyclopropyl-1h-pyrazol-3-yl)benzamide have been found to targetCyclin-dependent kinase 2 . Cyclin-dependent kinases are a family of protein kinases that regulate the cell cycle, and their dysregulation can lead to uncontrolled cell proliferation, a hallmark of cancer.

Safety and Hazards

The safety information for “(5-cyclopropyl-1H-pyrazol-3-yl)methanol” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(5-cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-4-12-5-7-15(6-1)11-8-10(13-14-11)9-2-3-9/h8-9,12H,1-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKDSAJSAACZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NNC(=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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